molecular formula C11H22ClN3O B1374600 (4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride CAS No. 775283-80-2

(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride

Cat. No.: B1374600
CAS No.: 775283-80-2
M. Wt: 247.76 g/mol
InChI Key: LKJDOYGBLHQIEB-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride is a piperidine-derived compound with the molecular formula C₁₁H₂₂ClN₃O and a molecular weight of 247.767 g/mol . It features a ketone bridge linking two nitrogen-containing heterocycles: a 4-aminopiperidine ring and a piperidine ring, with a hydrochloride salt counterion. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for designing molecules targeting central nervous system (CNS) disorders, kinase inhibitors, or protease-activated receptor (PAR) modulators . Its structural flexibility allows for functionalization at the amino group or aromatic substituents, enabling diverse pharmacological applications.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-piperidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c12-10-4-8-14(9-5-10)11(15)13-6-2-1-3-7-13;/h10H,1-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJDOYGBLHQIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of 4-aminopiperidine with piperidin-1-ylmethanone in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a solvent such as ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse piperidine derivatives .

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications
(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride Piperidin-1-yl C₁₁H₂₂ClN₃O 247.767 CNS drug intermediates, kinase inhibitors
(4-Aminopiperidin-1-yl)(oxan-4-yl)methanone hydrochloride Oxan-4-yl (tetrahydropyran) C₁₁H₂₀ClN₂O₂ 212.29* Building block for glycosidase inhibitors
(4-Aminopiperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride 3-Trifluoromethylphenyl C₁₃H₁₅ClF₃N₂O 313.72 Fluorinated analogs for improved metabolic stability
(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride 2-Methoxyphenyl C₁₄H₂₀ClN₂O₂ 270.76 Serotonin receptor modulators
(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride Pyridin-2-yl C₁₁H₁₆Cl₂N₃O 293.17 Kinase inhibitor precursors
(4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride Cyclohexyl C₁₂H₂₂ClN₂O 248.77 Lipophilic analogs for enhanced blood-brain barrier penetration

*Note: Molecular weight for oxan-4-yl derivative includes HCl but excludes dihydrate adjustments .

Table 2: Key Research Findings

Compound Research Insights
This compound Exhibits moderate solubility in polar solvents (e.g., DMSO) and stability under acidic conditions, making it suitable for solid-phase synthesis .
(4-Aminopiperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride Pyridine ring enables π-π stacking interactions in kinase active sites, improving binding affinity .
(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride Methoxy group increases electron density, enhancing interactions with serotonin receptors .
(4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride Cyclohexyl substituent improves lipophilicity (logP ~2.5), facilitating CNS penetration .

Biological Activity

(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride (CAS No. 775283-80-2) is a compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article delves into its biological activity, exploring structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H22ClN3OC_{11}H_{22}ClN_3O with a molecular weight of approximately 247.77 g/mol. It features a piperidine core substituted with an amino group and a methanone moiety, which is crucial for its biological function.

Research indicates that compounds similar to this compound often act as inhibitors of various protein kinases, including glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes, including glycogen metabolism and cell cycle regulation. Inhibition of this kinase can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. For instance, the introduction of different substituents on the piperidine ring has shown to alter potency and selectivity against specific targets.

Substituent Biological Activity IC50 Value (nM)
No substituentLow activity>1000
4-FluorophenylModerate activity480
3-ChlorophenylHigh activity360

Case Studies

  • Inhibition of GSK-3β : A study demonstrated that derivatives of piperidine-based compounds exhibited significant inhibition against GSK-3β, with IC50 values ranging from 360 nM to 480 nM depending on the substituent's nature and position on the piperidine ring .
  • Neuroprotective Effects : Another investigation into related compounds revealed neuroprotective properties in cellular models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Metabolic Stability : The metabolic stability of these compounds was enhanced through structural modifications, which reduced rapid degradation by liver microsomes, thus prolonging their efficacy in biological systems .

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